N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl group, a hydroxyl group, and a pyrrolidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(1-pyrrolidinyl)acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYLACETOHYDRAZIDE
- N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYLACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenyl group and pyrrolidinyl moiety make it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H16BrN3O2 |
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Molecular Weight |
326.19 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H16BrN3O2/c14-11-3-4-12(18)10(7-11)8-15-16-13(19)9-17-5-1-2-6-17/h3-4,7-8,18H,1-2,5-6,9H2,(H,16,19)/b15-8+ |
InChI Key |
FGEHJUGRKIODAH-OVCLIPMQSA-N |
Isomeric SMILES |
C1CCN(C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1CCN(C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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